molecular formula C19H24N2O5S B2997767 1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058740-79-5

1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2997767
CAS No.: 2058740-79-5
M. Wt: 392.47
InChI Key: CDNOVWNKACHQQB-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound known for its diverse applications in various fields of science, particularly in chemistry, biology, and medicine. This compound's intricate structure, featuring multiple functional groups, makes it a versatile subject of study and practical use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process. The initial step often includes the preparation of the 8-azabicyclo[3.2.1]octane core, followed by the introduction of the sulfonyl group at the 8-position. Methoxy and methyl groups are added to the phenyl ring via electrophilic aromatic substitution. The final step includes the formation of the pyrrolidine-2,5-dione structure, generally through a cyclization reaction under specific conditions such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes. High-pressure reactors and automated control systems ensure the precision of reaction conditions, such as temperature, pressure, and pH, essential for consistent yield and purity. The use of advanced purification techniques like chromatography and crystallization further guarantees the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

  • Oxidation: : Conversion of the methoxy group to a hydroxyl or carbonyl group.

  • Reduction: : Reduction of the sulfonyl group to a sulfide or thiol.

  • Substitution: : Electrophilic or nucleophilic substitution on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Use of halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) under controlled conditions.

Major Products

The major products from these reactions vary depending on the conditions but typically include:

  • Oxidized phenyl derivatives.

  • Reduced sulfonyl derivatives.

  • Substituted aromatic compounds.

Scientific Research Applications

1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione finds applications across multiple scientific fields:

  • Chemistry: : As a reagent or intermediate in organic synthesis.

  • Biology: : For studying enzyme-substrate interactions or receptor binding studies.

  • Medicine: : Potentially as a lead compound in drug development for its unique structural properties.

  • Industry: : Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets:

  • Molecular Targets: : It may bind to certain enzymes or receptors, altering their activity.

  • Pathways Involved: : Depending on its structure, it can modulate biochemical pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 8-azabicyclo[3.2.1]octane derivatives.

  • Pyrrolidine-2,5-dione analogs.

  • Methoxy-substituted phenyl compounds.

Uniqueness

What sets 1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione apart is its combined structural features, enabling diverse reactivity and functionality. The presence of the sulfonyl group enhances its chemical stability and potential biological activity compared to other similar compounds.

There you have it

Properties

IUPAC Name

1-[8-(2-methoxy-5-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-12-3-6-16(26-2)17(9-12)27(24,25)21-13-4-5-14(21)11-15(10-13)20-18(22)7-8-19(20)23/h3,6,9,13-15H,4-5,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNOVWNKACHQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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